trans-Aconitic acid

Description

Overview of cis-Aconitic Acid and its Significance in Biological Systems

cis-Aconitic acid, or cis-aconitate in its conjugate base form, is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgontosight.ai This metabolic pathway is fundamental to cellular respiration and energy production in aerobic organisms, occurring within the mitochondria of cells. ontosight.aifiveable.me Specifically, cis-aconitate is formed from citrate (B86180) and subsequently converted to isocitrate through the action of the enzyme aconitase. wikipedia.orgebi.ac.ukontosight.ai This isomerization reaction is a critical step in the cycle, ensuring the efficient flow of carbon atoms for energy generation. fiveable.me

Beyond its central role in the TCA cycle, cis-aconitic acid and its levels are implicated in various cellular processes and physiological states. Abnormal concentrations of cis-aconitic acid have been linked to metabolic diseases, mitochondrial dysfunction, and apoptosis. mtoz-biolabs.com Changes in its levels can serve as indicators of alterations in the TCA cycle, pointing towards potential energy metabolism disorders and oxidative stress. mtoz-biolabs.com Research suggests that the accumulation of cis-aconitic acid may be associated with genetic and metabolic conditions, including mitochondrial disorders and diabetes. mtoz-biolabs.com It has also been identified as a potential biomarker for certain conditions like Alzheimer's Disease and Lewy Body Dementia. Furthermore, cis-aconitic acid is a precursor for the synthesis of itaconic acid, a metabolite with roles in linking innate immunity and metabolism, particularly in activated inflammatory macrophages. pnas.organnualreviews.org

Historical Context of cis-Aconitic Acid Discovery and Early Research

Aconitic acid was first isolated in 1820 by Swiss chemist and apothecary Jacques Peschier from Aconitum napellus. wikipedia.orgebi.ac.uk Early methods for preparing aconitic acid involved the dehydration of citric acid, often using sulfuric acid or by heating. wikipedia.orgebi.ac.ukorgsyn.org This process typically yielded a mixture of both cis and trans isomers. wikipedia.orgebi.ac.uk The study of aconitic acid continued with investigations into its chemical properties and synthesis routes. For instance, research in the late 19th and early 20th centuries explored its preparation from various precursors and the effects of different reaction conditions. orgsyn.org The recognition of its presence and role as an intermediate in the burgeoning understanding of cellular metabolism, particularly the citric acid cycle, solidified its significance in biochemical research.

Isomeric Forms: cis-Aconitic Acid vs. trans-Aconitic Acid and their Biological Relevance

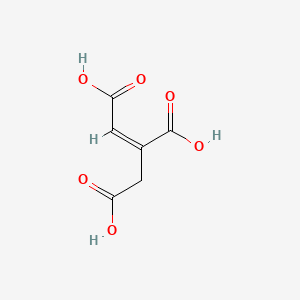

Aconitic acid exists as two geometric isomers: cis-aconitic acid and this compound. wikipedia.orgebi.ac.uk These isomers differ in the spatial arrangement of the groups around the carbon-carbon double bond. The cis isomer has the carboxyl groups on the same side of the double bond, while the trans isomer has them on opposite sides. wikipedia.orgencyclopedia.pub

While both are forms of aconitic acid, their biological roles and prevalence differ. cis-Aconitic acid is the isomer that actively participates as an intermediate in the TCA cycle, being reversibly interconverted with citrate and isocitrate by the enzyme aconitase. wikipedia.orgebi.ac.ukontosight.ai The trans isomer, this compound (TAA), is generally the more predominant and stable form in nature. mdpi.comnih.gov TAA is found in various higher plants, where it can accumulate to high concentrations and play roles in processes such as balancing redox levels, storing carbon, ameliorating aluminum toxicity, and regulating the TCA cycle. mdpi.comnih.gov Some plants, like maize, can contain a high percentage of aconitic acid as the trans isomer. mdpi.comnih.gov

Interestingly, while cis-aconitate is the direct precursor for itaconate synthesis in many organisms, some organisms, like the fungus Ustilago maydis, first isomerize cis-aconitate to trans-aconitate before decarboxylation to itaconic acid. pnas.orgencyclopedia.pub This highlights that while cis-aconitic acid is the central metabolic intermediate in the TCA cycle, this compound also possesses distinct biological activities and metabolic fates in different organisms, including nematocidal activity in some bacteria. encyclopedia.pubnih.gov The structural difference between the cis and trans isomers leads to their distinct physical, chemical, and biological properties. mtoz-biolabs.com

Here is a table summarizing some key properties and roles of the isomers:

| Property/Role | cis-Aconitic Acid | This compound |

| Role in TCA Cycle | Intermediate (Citrate <=> cis-Aconitate <=> Isocitrate) | Not a direct intermediate, can inhibit aconitase nih.gov |

| Relative Stability | Less stable | More predominant and stable form in nature mdpi.comnih.gov |

| Occurrence in Plants | Present | Often accumulates to higher levels mdpi.comnih.gov |

| Precursor for Itaconate | Direct precursor in many organisms pnas.organnualreviews.org | Precursor in some organisms via isomerization pnas.orgencyclopedia.pub |

| Other Biological Activities | Linked to metabolic disorders, mitochondrial function, apoptosis mtoz-biolabs.com | Nematocidal activity in some bacteria encyclopedia.pubnih.gov |

Structure

2D Structure

Properties

IUPAC Name |

(E)-prop-1-ene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZCVFVGUGFEME-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C\C(=O)O)/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048706 | |

| Record name | trans-Aconitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless | |

| Record name | Aconitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aconitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 472.5 mg/mL, soluble in water and alcohol | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aconitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID | |

CAS No. |

4023-65-8, 499-12-7 | |

| Record name | trans-Aconitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aconitic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Aconitic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Aconitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-propene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACONITIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DB37960CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194-195 °C (WITH DECOMP), 187 - 191 °C | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Enzymology of Cis Aconitic Acid

Role of cis-Aconitic Acid in the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, also known as the Krebs cycle, serves as a central metabolic hub in aerobic organisms, facilitating the oxidation of acetyl-CoA to generate essential energy carriers like ATP, NADH, and FADH₂. cis-Aconitic acid holds a critical, albeit transient, position within this cycle. fiveable.me

Interconversion with Citrate (B86180) and Isocitrate via Aconitase (Aconitate Hydratase; EC 4.2.1.3)

Within the mitochondrial matrix, cis-aconitic acid functions as an intermediate in the reversible isomerization of citrate to isocitrate. wikipedia.orgwikipedia.orgqmul.ac.uk This reaction is catalyzed by the enzyme aconitase, also known as aconitate hydratase (EC 4.2.1.3). wikipedia.orgqmul.ac.uk Aconitase employs a dehydration-hydration mechanism to interconvert these molecules. wikipedia.org Initially, citrate undergoes dehydration to form cis-aconitate. Subsequently, cis-aconitate is hydrated to produce isocitrate. qmul.ac.uk This process involves the removal of a water molecule from citrate, creating a double bond and yielding cis-aconitate, followed by the addition of water to the double bond at a different position to generate isocitrate. wikipedia.org Aconitase is characterized as an iron-sulfur protein, featuring a [4Fe-4S] cluster that serves as the substrate binding site. qmul.ac.uk At equilibrium, the reaction mixture predominantly contains citrate, with an approximate distribution of 91% citrate, 6% isocitrate, and 3% aconitate. qmul.ac.uk

The reversible reaction catalyzed by aconitase can be summarized as:

Citrate cis-Aconitate + H₂O Isocitrate qmul.ac.uk

Regulation of Aconitase Activity and its Implications for cis-Aconitate Levels

The activity of aconitase is subject to regulatory mechanisms that can influence intracellular cis-aconitate concentrations. The enzyme's [4Fe-4S] cluster is susceptible to oxidative stress. wikipedia.org Exposure to reactive oxygen species like peroxynitrite, hydrogen peroxide, and superoxide (B77818) can lead to the inactivation of aconitase by altering its [4Fe-4S] cluster to a [3Fe-4S] cluster. This inactivation can result in the accumulation of citrate and a reduction in isocitrate levels, consequently impacting the concentration of the cis-aconitate intermediate. Eukaryotic cells possess both mitochondrial and cytosolic isoforms of aconitase, each fulfilling distinct cellular functions. wikipedia.org The cytosolic form also has a role as an iron regulatory protein. wikipedia.org The inhibition of aconitase can potentially contribute to the regulation of the TCA cycle. mdpi.com

Biosynthesis of Itaconic Acid from cis-Aconitic Acid

In addition to its role in the TCA cycle, cis-aconitic acid serves as a direct precursor for the biosynthesis of itaconic acid in certain organisms, notably in fungi such as Aspergillus terreus. wikipedia.orgwikipedia.orgnih.govnih.govresearchgate.net This pathway represents a metabolic branch point where a TCA cycle intermediate is channeled towards the production of a secondary metabolite with industrial and biological significance.

Role of cis-Aconitate Decarboxylase (CAD/ACOD1/IRG1; EC 4.1.1.6)

The committed step in the biosynthesis of itaconic acid from cis-aconitic acid is catalyzed by the enzyme cis-aconitate decarboxylase (CAD), also known as ACOD1 or IRG1 (Immune-responsive gene 1). wikipedia.orgnih.govmarkelab.comuniprot.orgpnas.org This enzyme mediates the decarboxylation of cis-aconitate, a reaction that involves the removal of a carboxyl group and the release of carbon dioxide, leading to the formation of itaconic acid. wikipedia.orgnih.govresearchgate.netmarkelab.com

The enzymatic conversion by CAD is represented as:

cis-Aconitate Itaconic Acid + CO₂ wikipedia.orgnih.govresearchgate.net

Compartmentalization of Itaconic Acid Biosynthesis: Mitochondrial to Cytosolic Transport of cis-Aconitate

The biosynthesis of itaconic acid from cis-aconitic acid is spatially organized within the cell, particularly in organisms like Aspergillus terreus. While the initial formation of cis-aconitate from citrate occurs within the mitochondria as part of the TCA cycle, the enzyme responsible for the subsequent conversion to itaconic acid, cis-aconitate decarboxylase (CadA), is located in the cytosol. nih.govfrontiersin.orgscispace.com This compartmentalization necessitates the transport of cis-aconitate from the mitochondria to the cytosol to provide the substrate for the cytosolic CadA enzyme. nih.govfrontiersin.orgscispace.comannualreviews.org

Mitochondrial Tricarboxylic Acid Transporters (e.g., At_MttA)

The movement of cis-aconitate across the mitochondrial membrane into the cytosol is a crucial step for itaconic acid biosynthesis. In Aspergillus terreus, the mitochondrial transporter At_MttA has been implicated in facilitating the transport of cis-aconitate from the mitochondrial matrix to the cytosol. researchgate.netencyclopedia.pub This transport mechanism is vital for ensuring that the cytosolic CadA enzyme has access to its substrate. Although the precise mechanism and the full range of substrates for this transporter are areas of ongoing investigation, it is hypothesized that At_MttA plays a role in the translocation of cis-aconitic acid. nih.govfrontiersin.org Studies have indicated that the overexpression of the mitochondrial tricarboxylic acid transporter gene, mttA, can enhance itaconic acid production. researchgate.net This suggests that increased transport activity creates a "pull" effect, drawing cis-aconitate out of the mitochondria and increasing its availability for decarboxylation by cytosolic CadA. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| cis-Aconitic acid | 643757 |

| Citrate | 311 |

| Isocitrate | 1198 |

| Itaconic acid | 811 |

| Aconitase (Aconitate Hydratase) | 9024-25-3 (CAS) qmul.ac.uk |

| cis-Aconitate Decarboxylase (ACOD1/IRG1) | - (Enzyme, gene names provided) |

Data Tables

Based on the information presented, the following data tables provide specific details regarding the enzymology of cis-aconitic acid:

Table 1: Kinetic Parameter of Aspergillus terreus cis-Aconitate Decarboxylase (CadA)

| Parameter | Value | Temperature (°C) | pH | Source |

| Michaelis Constant (Km) | 2.45 mM | 37 | 6.2 | nih.gov |

| pH Optimum | - | - | 6.2 | nih.gov |

Genetic Regulation of Itaconic Acid Production Pathway (e.g., cadA, mttA, mfsA genes)

The production of itaconic acid from cis-aconitic acid in microorganisms is a metabolically engineered or naturally occurring process that involves specific genes and enzymes. In Aspergillus terreus, the biosynthesis pathway for itaconic acid has been characterized at a molecular genetic level, revealing a gene cluster crucial for this process. nih.gov This cluster includes genes such as cadA, mttA, and mfsA. nih.govnih.gov

The cadA gene encodes for cis-aconitic acid decarboxylase (CadA), the key enzyme that catalyzes the decarboxylation of cis-aconitic acid to produce itaconic acid and carbon dioxide. wikipedia.orgresearchgate.netfrontiersin.org This step is considered the dedicated reaction in the itaconic acid biosynthesis pathway in A. terreus. frontiersin.org

The mttA gene is associated with a mitochondrial organic acid transporter. nih.gov Studies suggest that MttA facilitates the transport of tricarboxylates, including cis-aconitate, from the mitochondria, where they are produced via the TCA cycle, to the cytosol, where CadA is located. nih.govresearchgate.net This transport is essential to provide the substrate for cytosolic itaconic acid synthesis. Overexpression of mttA has been shown to potentially enhance the flux of cis-aconitate to the cytosol, thereby increasing itaconic acid production. researchgate.netmdpi.com

Research findings highlight the importance of these genes in regulating itaconic acid biosynthesis. For instance, systematic gene deletion analysis in Aspergillus pseudoterreus demonstrated that tf, cadA, mttA, and mfsA genes are essential for itaconic acid production; deletion of any of these genes significantly reduced or abolished production. nih.gov The tf gene, encoding a transcription factor, plays a regulatory role, influencing the expression levels of cadA, mttA, and mfsA. nih.govescholarship.org Overexpression of cadA and mfsA has been shown to enhance itaconic acid production in A. terreus. nih.govmdpi.com

Data regarding the impact of gene overexpression on itaconic acid production in A. terreus can be summarized as follows:

| Gene Overexpressed | Effect on Itaconic Acid Production (Shake Flasks) | Reference |

| cadA | Enhanced by 9.4% | nih.gov |

| mfsA | Enhanced by 5.1% | nih.gov |

| mttA | Varied effects | nih.gov |

(Note: The specific magnitude of enhancement may vary depending on the strain and conditions.)

Alternative Metabolic Fates and Conversions of cis-Aconitic Acid

Beyond its role in the TCA cycle and as a precursor for itaconic acid, cis-aconitic acid can undergo other metabolic conversions.

Isomerization to trans-Aconitic Acid

Cis-aconitic acid can isomerize to its geometric isomer, this compound. encyclopedia.pubmdpi.comnih.gov While the trans isomer is generally considered more stable, the isomerization is reversible. nih.govmdpi.com This conversion can occur spontaneously under certain conditions, such as low pH and high temperatures, or be enzyme-catalyzed. ukzn.ac.za

In higher plants, this compound is often the predominant form and can accumulate. nih.govencyclopedia.pub It can be produced via mechanisms linked to the TCA cycle, including the isomerization of cis-aconitate catalyzed by aconitate isomerase. encyclopedia.pubmdpi.com

Detailed research findings on the isomerization of aconitic acid, particularly in the context of sugarcane processing, indicate that temperature and pH are important variables influencing the reaction. ukzn.ac.za Higher temperatures enhance the rate of isomerization of the trans isomer to the cis isomer, while pH affects the equilibrium ratio attained. ukzn.ac.za The isomerization has been shown to be a first-order reversible reaction under studied conditions. ukzn.ac.za

Thermal analysis of aconitic acids has shown that cis-aconitic acid exhibits lower thermal stability compared to the trans isomer. akjournals.com Upon decomposition, cis-aconitic acid undergoes dehydration to form cis-aconitic anhydride, which can then isomerize to trans-aconitic anhydride. akjournals.com

Microbial Metabolism of this compound to cis-Aconitic Acid (e.g., by Aconitate Isomerase)

Certain microorganisms possess the metabolic machinery to utilize this compound as a carbon source. encyclopedia.pubmdpi.com This process often involves the conversion of this compound back to cis-aconitic acid, which can then enter the TCA cycle. encyclopedia.pubmdpi.comoup.com

A key enzyme facilitating this conversion is aconitate isomerase (AI), also known as aconitate-Δ-isomerase. encyclopedia.pubresearchgate.net This enzyme catalyzes the reversible isomerization between this compound and cis-aconitic acid. researchgate.net For instance, the soil bacterium Pseudomonas sp. WU-0701 encodes an aconitate isomerase that enables it to grow on this compound by isomerizing it to cis-aconitic acid, which then feeds into the TCA cycle. encyclopedia.pubmdpi.comresearchgate.net

Research on Bacillus thuringiensis has also identified an aconitate isomerase, TbrA, which catalyzes the reversible reaction from cis-aconitic acid to this compound, with the equilibrium favoring the formation of this compound. nih.gov This suggests that while some microbes convert trans to cis for assimilation, others may catalyze the reverse reaction.

The ability of microorganisms to interconvert cis- and this compound highlights the dynamic nature of these compounds in biological systems and their potential roles in nutrient utilization and metabolic flexibility.

Biological Functions and Physiological Roles of Cis Aconitic Acid

cis-Aconitic Acid as a Marker of Mitochondrial Function

cis-Aconitic acid serves as a marker of mitochondrial function. rupahealth.com Its levels can provide insights into the efficiency and proper operation of the mitochondria, the powerhouses of the cell.

Indicators of Metabolic Dysfunction (e.g., Krebs Cycle and Fatty Acid Oxidation Pathway Deficiencies)

Abnormal levels of cis-aconitic acid can indicate metabolic issues, including deficiencies in the Krebs cycle or fatty acid oxidation pathway. gdx.netrupahealth.com The Krebs cycle, which operates within the mitochondria, is crucial for energy production from carbohydrates, fats, and proteins. gdx.netselfdecode.com cis-Aconitic acid, along with citric acid and isocitric acid, are the first three metabolites in this cycle. healthmatters.iohealthmatters.io

Conversely, low levels of cis-aconitic acid may reflect insufficient precursors or suboptimal glycolysis or fatty acid oxidation. gdx.nethealthmatters.iohealthmatters.io

Involvement in Cellular Energy Metabolism and Ammonia (B1221849) Clearance

As a key intermediate in the Krebs cycle, cis-aconitic acid is directly involved in cellular energy production. healthmatters.iohealthmatters.io The Krebs cycle is central to converting food into energy in the form of ATP. gdx.netselfdecode.com

Furthermore, citrate (B86180), cis-aconitate, and isocitrate are involved in both energy production and the removal of toxic ammonia. healthmatters.iohealthmatters.io High levels of these compounds can indicate ammonia toxicity. healthmatters.iohealthmatters.io The urea (B33335) cycle is the primary pathway for ammonia clearance, and high citrate and cis-aconitate levels can suggest arginine insufficiency for this process. healthmatters.iohealthmatters.io

Role in Immunomodulation and Inflammatory Responses

Beyond its role in core metabolism, cis-aconitic acid is significantly involved in immunomodulation and inflammatory responses. aai.organnualreviews.org This is largely mediated through its conversion to the metabolite itaconate. annualreviews.orgrsc.org

Connection to Macrophage Activation and Immune Response Gene 1 (IRG1/ACOD1)

A key connection in the immunomodulatory role of cis-aconitic acid is its relationship with macrophage activation and the enzyme Aconitate decarboxylase 1 (ACOD1), also known as Immune Response Gene 1 (IRG1). aai.organnualreviews.orgrsc.orgnih.govjci.org In activated macrophages, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS), the expression of IRG1 is upregulated. rsc.orgnih.govjci.orgbmbreports.org ACOD1, encoded by IRG1, catalyzes the decarboxylation of cis-aconitic acid, a mitochondrial intermediate of the TCA cycle, to produce itaconate. annualreviews.orgrsc.orgnih.govjci.orgmdpi.com This process occurs in the mitochondria and itaconate can then be transported to the cytosol. annualreviews.orgrsc.org

The ACOD1/itaconate axis is activated under stress conditions, including infections and downstream of Toll-like receptor (TLR) or cytokine stimulation in macrophages, monocytes, and dendritic cells. aai.org This metabolic reprogramming in activated macrophages facilitates their effector functions, including cytokine release and the production of reactive oxygen species. jci.orgmdpi.com

Influence on Inflammatory Cytokines and Chemokines

The ACOD1/itaconate pathway, originating from cis-aconitic acid, significantly influences the production of inflammatory cytokines and chemokines. nih.govnih.gov Itaconate, the product of cis-aconitate decarboxylation by ACOD1, has been shown to possess immunomodulatory properties. annualreviews.orgrsc.orgmdpi.com

Studies have demonstrated that itaconate can suppress the excessive activity of macrophages and modulate the release of pro-inflammatory factors. mdpi.commdpi.com For instance, itaconate can inhibit succinate (B1194679) dehydrogenase, an enzyme important for maintaining macrophage inflammation. mdpi.com Itaconate and its derivatives can also influence the levels of cytokines such as IL-1β, IL-6, TNF-α, and chemokines like CXCL1. mdpi.commdpi.comresearchgate.netnih.govwikipedia.orgfrontiersin.org In some contexts, itaconate has been shown to decrease the expression of pro-inflammatory genes. bmbreports.orgwikipedia.org

Research using Acod1-deficient mice, which lack the ability to produce itaconate, has further highlighted the role of this pathway in regulating cytokine production during macrophage activation. aai.org In a mouse model of colitis, Acod1 deletion resulted in increased levels of inflammatory cytokines and chemokines. mdpi.comresearchgate.net

Anti-inflammatory Effects and Potential Therapeutic Implications (e.g., Arthritis, Gout, Colitis)

cis-Aconitic acid, through the action of ACOD1 and the production of itaconate, demonstrates anti-inflammatory effects and holds potential therapeutic implications for various inflammatory diseases. healthmatters.ionih.govnih.govresearchgate.net

Studies have investigated the anti-inflammatory effects of cis-aconitic acid in murine models of arthritis and gout. researchgate.netnih.gov Oral treatment with cis-aconitic acid reduced leukocyte accumulation and levels of pro-inflammatory mediators in joint tissues. researchgate.netnih.gov These effects were associated with decreased joint inflammation and mechanical hypernociception. researchgate.netnih.gov In vitro studies using macrophages suggested that the inhibition of nuclear factor kappa B (NF-κB) activation might be an underlying mechanism for these anti-inflammatory effects. researchgate.netnih.gov

The ACOD1-itaconate axis has also been implicated in inflammatory bowel diseases like colitis. mdpi.commdpi.comresearchgate.net Research in mouse models of colitis has shown that Acod1 deletion exacerbates the condition, with increased inflammatory cytokine and chemokine levels. mdpi.comresearchgate.net Treatment with a cell-permeable itaconate derivative alleviated colitis in these mice, suggesting a protective role for the ACOD1-itaconate pathway in intestinal inflammation. mdpi.comresearchgate.net This highlights the potential for novel therapies targeting this axis in colitis. mdpi.comresearchgate.net

The anti-inflammatory properties of itaconate, derived from cis-aconitic acid, are being explored for their therapeutic potential in various inflammatory disorders. annualreviews.orgrsc.orgjci.org

Here is a summary of some research findings related to cis-aconitic acid and inflammation:

| Study Model | Intervention | Key Findings Related to Inflammation | Source |

| Murine models of antigen-induced arthritis and monosodium urate-induced gout | Oral cis-aconitic acid | Reduced leukocyte accumulation, decreased pro-inflammatory mediators (CXCL1, IL-1β, TNF-α), inhibited NF-κB activation in macrophages. | researchgate.netnih.gov |

| DSS-induced colitis in mice | Acod1 deletion | Exacerbated colitis, increased inflammatory cytokine and chemokine levels. | mdpi.comresearchgate.net |

| DSS-induced colitis in Acod1-deficient mice | 4-octyl itaconate | Alleviated colitis, decreased inflammatory cytokine and chemokine levels. | mdpi.comresearchgate.net |

| LPS-stimulated THP-1 macrophages | cis-aconitic acid | Reduced release of TNF-α and phosphorylation of IκBα. | researchgate.netnih.gov |

| LPS-induced inflammation in RAW264.7 macrophages | Cepharanthine | Inhibited secretion of pro-inflammatory cytokines (TNFα, IL-1β, IL-6) and expression of ACOD1. | mdpi.com |

Contribution to Oxidative Stress Response

Research suggests that cis-aconitic acid may play a role in mitigating oxidative stress within cells. smolecule.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage.

Reaction with Superoxide (B77818) Radicals

One proposed mechanism for the involvement of cis-aconitic acid in oxidative stress response is its potential to react with superoxide radicals (O₂•⁻). smolecule.comtaylorandfrancis.com Superoxide is a primary ROS that can contribute to cellular damage. Studies indicate that during stages of electrophilic stress, cis-aconitic acid can react with superoxide, potentially leading to the formation of hydroxyl radicals (•OH) and rendering the superoxide radicals inactive. taylorandfrancis.com This interaction suggests a protective mechanism against oxidative damage in cells. smolecule.com Mitochondrial aconitase, which utilizes cis-aconitate as an intermediate, is known to be sensitive to inactivation by superoxide radicals due to its iron-sulfur cluster. nih.govplos.org The reaction of the Fe-S cluster with O₂•⁻ is fast and can lead to the release of labile iron, which in turn can participate in Fenton chemistry to produce hydroxyl radicals. plos.org While this highlights the vulnerability of aconitase to superoxide, the direct reaction of cis-aconitic acid itself with superoxide, as mentioned in some research, points to a potential scavenging role for the molecule. smolecule.comtaylorandfrancis.com

Biological Roles in Plants

Aconitic acid, including its cis and trans isomers, plays diverse biological roles in plants, contributing to survival advantages and metabolic regulation. mdpi.comencyclopedia.pubresearchgate.netusda.gov While trans-aconitic acid is often the predominant accumulated form, the metabolic interconversion between the isomers is relevant to these functions. mdpi.comfrontiersin.orgnih.gov

Stress Response and Survival Advantages

The production of aconitic acid in certain plants, such as sugarcane and sweet sorghum, is linked to conferring unique survival advantages. mdpi.comencyclopedia.pubresearchgate.netusda.gov This accumulation can be part of a broader stress response mechanism. encyclopedia.pubresearchgate.netresearchgate.net

Antifeedant and Antifungal Properties

Aconitic acid appears to function as an antifeedant in some plant species, deterring herbivores. mdpi.comencyclopedia.pubresearchgate.net For example, this compound has been shown to act as an antifeedant in barnyard grass against the brown planthopper (Nilaparvata lugens). mdpi.com Studies have demonstrated the resistance of barnyard grass and certain rice strains to brown planthopper feeding due to the presence of this compound. mdpi.com High levels of aconitic acid production may also contribute to the resistance of cereal plants like corn, sorghum, and barnyard grass to aphids. mdpi.com

Furthermore, aconitic acid may play a role in antifungal defense in some plants. mdpi.comencyclopedia.pubresearchgate.net Accumulation of this compound in wheat has been suggested as part of a protective mechanism against powdery mildew (Blumeria graminis). encyclopedia.pub

Regulation of Redox Balance and Carbon Storage

Organic acids, including aconitic acid, are synthesized in plants and represent pools of fixed carbon. mdpi.comfrontiersin.orgnih.govresearchgate.net These organic acids play a role in maintaining cellular redox equilibrium. frontiersin.orgnih.govresearchgate.net In conditions of active photosynthesis, the TCA cycle can be modified, leading to the accumulation of organic acids like malate (B86768) and citrate, which participate in redox balance. frontiersin.orgnih.govresearchgate.net While cis-aconitate is a transient intermediate in the TCA cycle, its conversion to the more stable trans-aconitate allows for the storage of fixed carbon. mdpi.comfrontiersin.orgnih.govresearchgate.net These accumulated organic acids can form additional pools of fixed carbon that can stabilize the operation of the TCA cycle. frontiersin.orgnih.govresearchgate.net

Defense Against Aluminum Toxicity

Aconitic acid is among the predominant organic acids produced in some plants, such as maize. encyclopedia.pub Organic acids can play a role in ameliorating the impact of aluminum ions. mdpi.com This defense mechanism often involves the chelation of aluminum ions by organic acids, which can reduce aluminum uptake and toxicity in plants. researchgate.net

Presence and Significance in Microorganisms

Cis-aconitic acid is present in various microorganisms, where it participates in essential metabolic activities and contributes to their growth and adaptation to environmental conditions. jcpjournal.orgwikipedia.org

Microbial Growth and Environmental Adaptation

Microorganisms have evolved diverse strategies to utilize available carbon sources in their environment for growth and survival. This compound, a geometric isomer of cis-aconitic acid, can be sensed and catabolized by certain bacteria, such as Bacillus velezensis FZB42. nih.govnih.govfishersci.sewikipedia.org This assimilation system involves a regulatory operon (tar) and a regulatory gene (tarR). The TarR protein senses the presence of this compound and activates the expression of the tar operon, which encodes a membrane transporter (TarB) and an aconitate isomerase (TarA). nih.govnih.govfishersci.sewikipedia.org TarB is responsible for importing this compound into the bacterial cell, where TarA then isomerizes it into cis-aconitic acid, a central intermediate of the TCA cycle. nih.govnih.govfishersci.sewikipedia.org The ability to assimilate this compound provides these bacteria with a growth and competitive advantage, particularly in environments where this compound is present as a natural carbon source, such as in the rhizosphere where it can be secreted by plants. nih.govnih.govfishersci.sewikipedia.org This highlights the importance of metabolic adaptation to environmental carbon sources for microbial survival. nih.govnih.govfishersci.sewikipedia.org

Role in Bacterial Carbon Acquisition

The assimilation of this compound and its conversion to cis-aconitic acid represent a mechanism for bacterial carbon acquisition. By converting an exogenous carbon source like this compound into a TCA cycle intermediate, bacteria can fuel their central metabolism for energy production and biosynthesis. nih.govnih.govfishersci.sewikipedia.org This metabolic flexibility is crucial for bacteria to thrive in diverse ecological niches. nih.govnih.govfishersci.sewikipedia.org Studies have shown that the assimilation system for this compound is widely distributed within the bacterial domain, indicating its significant role in bacterial carbon metabolism in natural ecosystems. nih.govnih.govfishersci.sewikipedia.org

Fermentation Inhibition

Aconitic acid, including potentially the cis isomer, has been reported to act as an inhibitor in fermentation processes, particularly in the fermentation of sugar-rich feedstocks like sugarcane juice, syrup, molasses, and sweet sorghum syrup. wikipedia.orgfishersci.nonih.gov Research suggests that the presence of aconitic acid can lead to a reduction in ethanol (B145695) yield during fermentation by yeasts such as Saccharomyces cerevisiae. wikipedia.orgfishersci.no The inhibitory effect appears to be related to the concentration of aconitic acid and the pH of the fermentation medium, with the undissociated form of aconitic acid being implicated in the inhibition of ethanol production. wikipedia.orgfishersci.no For example, studies have shown a decrease in fermentation rate with increasing aconitic acid levels in sweet sorghum juices. wikipedia.orgfishersci.no

Association with Human Health and Disease

Cis-aconitic acid is involved in human metabolism and has been associated with certain health conditions and disease states. jcpjournal.orgfishersci.comwikipedia.org

Metabolic Disorders (e.g., Glutaminolysis)

Cis-aconitic acid is an intermediate in the TCA cycle, a central pathway in human metabolism. wikipedia.orgbmrb.io Alterations in the levels of cis-aconitic acid and other TCA cycle intermediates can be indicative of metabolic dysfunction. bmrb.io High levels of cis-aconitate may occur due to factors such as nutritional enzyme inhibitions, inherited enzyme deficiencies, or elevated levels of its precursor (citrate) or downstream products (isocitrate, alpha-ketoglutarate). bmrb.io Cis-aconitic acid is also involved in metabolic disorders such as glutaminolysis and certain inherited metabolic disorders. jcpjournal.orgfishersci.comwikipedia.orgbmrb.io Glutaminolysis is a metabolic pathway that supplements the TCA cycle by converting glutamine into alpha-ketoglutarate. Dysregulation of this pathway and the TCA cycle can impact the levels of intermediates like cis-aconitic acid. metabolomicsworkbench.org Conditions such as pyruvate (B1213749) dehydrogenase deficiency (E3), mitochondrial complex II deficiency, and the oncogenic action of d-2-hydroxyglutarate in hydroxyglutaricaciduria have also been associated with cis-aconitic acid. fishersci.com

Cancer Metabolism

Metabolic reprogramming is a recognized hallmark of cancer, and alterations in the TCA cycle and associated pathways are frequently observed in cancer cells. metabolomicsworkbench.orgmpg.de Cis-aconitic acid, as a TCA cycle intermediate, is implicated in cancer metabolism. jcpjournal.orgfishersci.comwikipedia.org While some studies on gastric cancer tissues showed no significant difference in cis-aconitic acid levels compared to normal tissues, other TCA cycle intermediates were found to be increased. wikipedia.org The role of TCA cycle intermediates in providing precursors for biosynthesis and energy production is crucial for rapidly proliferating cancer cells. mpg.de Furthermore, cis-aconitate is the substrate for cis-aconitate decarboxylase (ACOD1 or Irg1), an enzyme that produces itaconic acid. wikidata.orgfishersci.fimpg.de Itaconic acid production, particularly by macrophages in the tumor microenvironment, has been shown to influence tumor progression. wikidata.orgfishersci.fi This highlights a complex interplay between cis-aconitic acid metabolism, immune cell function, and cancer development. wikidata.orgfishersci.fi Cis-aconitic acid has also been specifically associated with lung cancer. fishersci.comwikipedia.org

Potential as a Biomarker

Cis-aconitic acid, an intermediate metabolite in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, has garnered attention for its potential as a biomarker for various physiological and pathological states. Its central role in cellular respiration and energy production means that alterations in its levels can reflect underlying metabolic dysfunction. ontosight.aicreative-proteomics.commtoz-biolabs.com

Research indicates that cis-aconitic acid levels can serve as indicators of mitochondrial function. rupahealth.com Abnormal levels may suggest metabolic issues, including deficiencies within the Krebs cycle or the fatty acid oxidation pathway. rupahealth.com The compound is synthesized from citric acid through the action of the enzyme aconitase and is subsequently converted to isocitric acid within the Krebs cycle. mtoz-biolabs.comfrontiersin.org

Studies have explored the potential of cis-aconitic acid as a biomarker in several conditions:

Metabolic Disorders and Mitochondrial Dysfunction: Changes in cis-aconitic acid levels can signal alterations in the TCA cycle, indicative of energy metabolism disorders and oxidative stress. mtoz-biolabs.com Accumulation of cis-aconitic acid has been linked to genetic and metabolic diseases, including mitochondrial disorders and diabetes. mtoz-biolabs.com Elevated levels in urine may point to impaired mitochondrial function. ontosight.ai

Diabetic Nephropathy (DN): Metabonomic analysis in diabetic nephropathy mice identified cis-aconitate, along with allantoin, as potential biomarkers for the diagnosis of DN. nih.gov The study revealed age-dependent alterations in urinary metabolic profiles correlating with the progression of renal damage and dysfunction. nih.gov

Autism Spectrum Disorder (ASD): Studies investigating urine organic acids as potential biomarkers for ASD have yielded mixed findings regarding cis-aconitic acid. Some previous research reported increased levels of cis-aconitic acid in children with autism. frontiersin.orgnih.gov However, a study on Chinese children found decreased levels of aconitic acid in the ASD group compared to a typically developing group, suggesting potential energy metabolism deficiencies in ASD. frontiersin.orgnih.gov These studies highlight the complexity of metabolic disorders in autistic patients and the need for further research with larger sample sizes and diverse populations. frontiersin.orgnih.gov

Liver Fibrosis: In studies examining liver fibrosis progression, cis-aconitic acid was identified as a potential biomarker to differentiate between early and advanced stages of the condition. nih.gov The alteration of cis-aconitic acid was observed to be most significant in the early phase and less pronounced in later stages. nih.gov

High-Altitude Pulmonary Edema (HAPE): Metabolomic analysis of serum samples from HAPE patients identified cis-aconitic acid as one of seven biomarkers that displayed high diagnostic accuracy for HAPE. nih.govnih.gov This suggests that altered serum metabolic profiles, including changes in cis-aconitic acid, are associated with the occurrence of HAPE and could potentially be used for early detection. nih.govnih.gov

Alcohol Dependence (AD): Metabolomics analysis of urine samples using NMR spectroscopy identified cis-aconitic acid as one of six biomarkers significantly associated with alcohol dependence, demonstrating high accuracy in discriminating AD from social drinkers and controls. acs.org

Gestational Diabetes Mellitus (GDM): A pilot study investigating early pregnancy metabolite profiles found that cis-aconitate levels were higher in women who subsequently developed GDM compared to controls, although the finding was borderline statistically significant. medscinet.net

The measurement of cis-aconitic acid levels in biological samples, such as urine, serum, and plasma, can be performed using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). ontosight.aicreative-proteomics.commtoz-biolabs.com These methods allow for the accurate detection and quantification of cis-aconitic acid, providing valuable data for understanding cellular metabolic states and potentially diagnosing diseases. creative-proteomics.commtoz-biolabs.com

The interpretation of cis-aconitic acid levels as a biomarker requires careful consideration of various factors, including the patient's age, sex, medical history, and potential dietary influences, as cis-aconitic acid is also found in various foods. ontosight.ai

Here is a summary of research findings on cis-aconitic acid as a potential biomarker:

| Condition | Biological Sample | Observed Change in cis-Aconitic Acid Levels | Potential Significance as Biomarker | References |

| Metabolic Disorders/Mitochondrial Dysfunction | Urine, Blood, Tissues | Elevated/Abnormal | Indicator of impaired mitochondrial function, energy metabolism disorders, oxidative stress. | ontosight.aimtoz-biolabs.comrupahealth.comhealthmatters.io |

| Diabetic Nephropathy (DN) | Urine | Altered (age-dependent) | Potential diagnostic biomarker for DN. | nih.gov |

| Autism Spectrum Disorder (ASD) | Urine | Increased (some studies), Decreased (other studies) | Reflects complex metabolic abnormalities, potentially related to energy metabolism deficiencies. | frontiersin.orgnih.gov |

| Liver Fibrosis | Urine | Accumulated (early stage) | Potential to discriminate early and advanced stages of liver fibrosis. | nih.gov |

| High-Altitude Pulmonary Edema (HAPE) | Serum | Differential levels | Potential diagnostic biomarker for HAPE. | nih.govnih.gov |

| Alcohol Dependence (AD) | Urine | Significantly associated | Potential diagnostic biomarker for AD. | acs.org |

| Gestational Diabetes Mellitus (GDM) | Serum | Higher (borderline significance) | Potential novel biomarker for early prediction of GDM, requires validation. | medscinet.net |

Advanced Methodologies for Cis Aconitic Acid Analysis in Research

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and quantification of cis-aconitic acid from complex matrices. These techniques leverage differential interactions between the analyte and a stationary phase, allowing for its isolation before detection. Various chromatographic approaches have been developed and optimized for cis-aconitic acid analysis, each offering distinct advantages depending on the sample type, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and semi-volatile compounds, including organic acids like cis-aconitic acid sielc.comgoogle.comsielc.comresearchgate.netnih.govunil.ch. HPLC methods for cis-aconitic acid often utilize stationary phases and mobile phases tailored to the acidic and polar characteristics of the molecule. Reversed-phase, ion-exchange, and ion-exclusion chromatography are common modes employed nih.govthermofisher.com.

HPLC with Differential Refractive Index Detector (RID)

Differential Refractive Index (RID) detectors are commonly used in HPLC for detecting analytes that lack strong UV chromophores, such as many organic acids sielc.comthermofisher.commz-at.de. RID measures changes in the refractive index of the eluent as a compound elutes from the column. This detection method is universal but generally less sensitive compared to UV or mass spectrometry detectors.

HPLC coupled with RID has been applied for the analysis of organic acids, including cis-aconitic acid, particularly in samples with relatively high concentrations obrnutafaza.hr. For example, a study analyzing organic acids in sugar cane processing streams utilized a dual ion-exclusion column HPLC method with both UV and refractive index detection for peak identification and quantification of aconitic acid isomers ukzn.ac.za. The use of RID in conjunction with UV detection proved useful for confirming the identity of eluting peaks ukzn.ac.za.

Ion-Exclusion Chromatography with UV Detection

Ion-exclusion chromatography is a specific mode of HPLC particularly well-suited for the separation of ionized or ionizable molecules like organic acids unil.chthermofisher.commz-at.de. This technique typically employs a stationary phase with fixed ionic groups (often sulfonic acid groups on a polymer matrix) and an acidic mobile phase thermofisher.commz-at.de. Organic acids are separated based on a combination of ion exclusion and partitioning effects.

UV detection is frequently coupled with ion-exclusion chromatography for the analysis of organic acids that possess a chromophore absorbing in the UV region researchgate.netmz-at.de. While cis-aconitic acid does not have a strong chromophore, it can be detected at lower UV wavelengths, typically around 210 nm, where the carboxylic acid functional groups show some absorption google.comobrnutafaza.hr.

Research has utilized ion-exclusion chromatography with UV detection at 210 nm for the analysis of cis-aconitic acid in various matrices, including studies investigating the isomerization of aconitic acid and the organic acid profiles in plant samples google.comobrnutafaza.hrukzn.ac.zaresearchgate.net. This method allows for the separation of cis-aconitic acid from other organic acids present in the sample matrix ukzn.ac.zaresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds creative-proteomics.comontosight.ai. For the analysis of organic acids like cis-aconitic acid, which are relatively non-volatile, derivatization is typically required to convert them into more volatile derivatives before GC separation nih.gov. Common derivatization methods involve esterification of the carboxylic acid groups.

GC-MS provides high sensitivity and selectivity due to the separation power of GC and the identification capabilities of MS, which provides characteristic fragmentation patterns for each compound nih.gov. This technique has been applied in metabolomic studies to profile organic acids, including cis-aconitic acid, in biological samples such as serum and tissue nih.govnih.gov.

Studies have employed GC-MS for the quantitative analysis of cis-aconitic acid as part of broader metabolic profiling efforts. For instance, a targeted GC-MS method was used to investigate organic acid profiles, including cis-aconitic acid, in individuals with impaired fasting glucose nih.gov. Another study developed a sensitive single-ion monitoring (SIM) GC-MS method for the determination of energy metabolites, including cis-aconitic acid, in obese mice nih.gov. The mass spectra of derivatized cis-aconitic acid show characteristic fragment ions used for identification and quantification nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of polar and labile compounds like cis-aconitic acid, often without the need for derivatization creative-proteomics.commtoz-biolabs.commdpi.comsielc.comresearchgate.netnih.govontosight.airesearchgate.netnih.govnih.govlcms.czosti.gov. LC-MS/MS combines the separation capabilities of HPLC with the detection power of tandem mass spectrometry, allowing for the selective detection and quantification of target analytes even in complex matrices.

LC-MS/MS methods for cis-aconitic acid often utilize reversed-phase or mixed-mode chromatography coupled with electrospray ionization (ESI) in negative ion mode, as organic acids readily form deprotonated molecules mdpi.comlcms.cz. Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions characteristic of cis-aconitic acid mdpi.com.

LC-MS/MS has been successfully applied for the analysis of cis-aconitic acid in various biological samples, including urine, plasma, tissues, and cell extracts mtoz-biolabs.commdpi.comresearchgate.netresearchgate.netnih.govlcms.cz. This technique allows for precise measurement of cis-aconitic acid levels, which can be indicative of metabolic status and disease conditions mtoz-biolabs.com.

Research findings highlight the sensitivity and accuracy of LC-MS/MS for cis-aconitic acid analysis. One study reported an optimized LC-MS-based method for quantifying endogenous organic acids, including cis-aconitic acid, in biological matrices with high accuracy and sensitivity mdpi.com. This method achieved linearity from 0.1 ng/mL to 10 µg/mL with linear regression coefficients of 0.99 and LODs as low as 0.01 ng/mL mdpi.com. Another study using UPLC-MS/MS reported high sensitivity and precision for cis-aconitic acid detection in various biological samples mtoz-biolabs.com.

Ion Pairing LC-MS/MS

Ion pairing chromatography is a variation of reversed-phase LC that is particularly useful for separating charged or ionizable compounds sielc.comresearchgate.netnih.gov. In ion pairing LC, an ion-pairing reagent is added to the mobile phase. This reagent is typically an oppositely charged ion that interacts with the analyte, forming a neutral ion pair. This neutral complex can then be retained on a reversed-phase column.

Ion pairing LC coupled with MS/MS has been developed for the analysis of organic acids, including cis-aconitic acid, to improve their retention and separation on reversed-phase columns researchgate.netnih.gov. This approach can enhance peak shape and sensitivity for highly polar molecules that may otherwise elute in the void volume of a reversed-phase column.

A specific ion pairing LC-MS/MS method using tributylamine/formic acid as ion pairing agents has been reported for the baseline separation and quantification of cis-aconitate, itaconate, and citraconate in cell extracts and cell media researchgate.netnih.gov. This method allowed for direct analysis without derivatization and demonstrated good sensitivity, with a limit of quantitation (LOQ) of 30 pg itaconate on column researchgate.netnih.gov. The use of ion pairing reagents can be particularly beneficial for resolving isomers with similar structures and properties researchgate.net.

Table 1: Summary of Chromatographic Techniques for cis-Aconitic Acid Analysis

| Technique | Separation Mode(s) Commonly Used | Detection Method(s) Commonly Used | Typical Sample Types Analyzed | Key Advantages |

| HPLC with RID | Ion-Exclusion, Reversed-Phase | Differential Refractive Index (RID) | Sugar processing streams, potentially other matrices | Universal detection for compounds lacking UV chromophores. |

| Ion-Exclusion HPLC with UV | Ion-Exclusion | UV (typically 210 nm) | Plant extracts, isomerization study mixtures, various matrices | Suitable for polar organic acids; detection at low UV wavelengths. |

| GC-MS | GC (requires derivatization) | Mass Spectrometry (MS) | Biological fluids (serum, urine), tissues, metabolic samples | High sensitivity and selectivity after derivatization; characteristic fragmentation. |

| LC-MS/MS | Reversed-Phase, Mixed-Mode, Ion-Pairing | Tandem Mass Spectrometry (MS/MS) | Biological fluids (urine, plasma), tissues, cell extracts, natural waters | High sensitivity and selectivity; often no derivatization needed; suitable for polar compounds. |

| Ion Pairing LC-MS/MS | Reversed-Phase (with ion pair) | Tandem Mass Spectrometry (MS/MS) | Cell extracts, cell media, biological samples | Improved retention and peak shape for polar/ionic compounds; enhanced separation of isomers. |

Table 2: Selected Research Findings on cis-Aconitic Acid Analysis

| Study Context | Analytical Method Used | Key Findings Related to cis-Aconitic Acid Analysis | Citation |

| Analysis in sugar cane processing streams | Dual Ion-Exclusion HPLC with UV and RID | Successful quantification of cis- and trans-aconitic acid isomers; UV and RID useful for peak identification. | ukzn.ac.za |

| Metabolic profiling in obese mice | GC-MS (with derivatization) | Developed a sensitive SIM GC-MS method for energy metabolites including cis-aconitic acid. | nih.gov |

| Quantification in biological matrices | Optimized LC-MS | Achieved accurate and sensitive quantification; linearity from 0.1 ng/mL to 10 µg/mL, LOD as low as 0.01 ng/mL. | mdpi.com |

| Analysis in biological samples | UPLC-MS/MS | Demonstrated high sensitivity and precision for cis-aconitic acid detection. | mtoz-biolabs.com |

| Separation of cis-aconitate and isomers in cells | Ion Pairing LC-MS/MS | Achieved baseline separation of cis-aconitate, itaconate, and citraconate; LOQ of 30 pg (for itaconate). | researchgate.netnih.gov |

| Analysis in natural waters | Ion Exclusion LC-MS/MS | Sensitive and selective method for low molecular mass organic acids, including cis-aconitic acid. | researchgate.net |

Ion Exclusion Chromatography Tandem Mass Spectrometry

Ion exclusion chromatography coupled with tandem mass spectrometry (IEC-MS/MS or LC-MS/MS) has emerged as a sensitive and selective method for the analysis of low molecular mass organic acids, including cis-aconitic acid, in various matrices. This technique leverages the principles of ion exclusion for separation, where ions are separated based on their charge and size as they pass through a stationary phase containing functional groups of the same charge. researchgate.netnih.govdiva-portal.org The subsequent detection by tandem mass spectrometry provides high specificity and sensitivity, allowing for the identification and quantification of cis-aconitic acid even in complex samples with minimal preparation. researchgate.netnih.govdiva-portal.org

Studies have demonstrated the effectiveness of LC-MS/MS for the analysis of cis-aconitic acid in natural waters and biological samples. researchgate.netnih.govdiva-portal.orgnih.gov A method utilizing ion pairing LC-MS/MS with tributylamine/formic acid as ion pairing agents and a Hypercarb™ guard column has shown improved peak shape and sensitivity for itaconate and cis-aconitate, enabling baseline separation without derivatization. nih.gov This method has been validated for measuring changes in cis-aconitate levels in cell extracts and cell media. nih.gov Detection limits for cis-aconitic acid in the nanomolar range have been achieved using IEC-MS/MS, highlighting its sensitivity for trace analysis. researchgate.netnih.govdiva-portal.org

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical step in the analysis of cis-aconitic acid from biological matrices, which can be complex and contain interfering substances. Various strategies are employed to extract and purify cis-aconitic acid while maintaining its integrity. Common biological sample types analyzed include serum, plasma, urine, and tissue homogenates. mtoz-biolabs.comnih.gov

Sample preparation methods often involve steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate organic acids from the matrix. For instance, a method for simultaneous measurement of TCA cycle intermediates in biological matrices using LC-MS/MS employed a precipitation extraction method described as fast, specific, sensitive, and cost-efficient. nih.gov For tissue samples, an additional extraction step using a solvent mixture of acetonitrile (B52724) and water with formic acid has been used to enhance metabolite recovery. nih.gov Freezing samples at -80°C is a recommended preservation method to maintain the stability of aconitic acid and other metabolites. mtoz-biolabs.comcreative-proteomics.com Low-volume samples can also be accommodated with adjusted extraction protocols. creative-proteomics.com

Isotopic Labeling and Tracing Experiments

Isotopic labeling and tracing experiments are powerful tools for investigating the metabolic fate of cis-aconitic acid and its role in biochemical pathways. By using stable isotopes, such as carbon-13 (¹³C), researchers can track the incorporation and transformation of labeled cis-aconitic acid or its precursors within biological systems. otsuka.co.jpbiorxiv.orgnih.govnih.gov

These experiments are not limited to microorganisms but are also widely applied in mammalian cell culture, plant and animal models, and human studies. otsuka.co.jp For example, using [U-¹³C]-glutamine tracing, the production of labeled citrate (B86180) and subsequently cis-aconitate within the TCA cycle can be observed. biorxiv.org The labeling patterns of metabolites like cis-aconitate provide insights into metabolic activities and fluxes. biorxiv.orgnih.gov Isotope tracing approaches, combined with techniques like LC-MS, allow for the specific labeling and measurement of metabolites, helping to identify de novo synthesized compounds and understand metabolic pathways. nih.gov

Enzymatic Assays for Aconitase and cis-Aconitate Decarboxylase Activity

Enzymatic assays are utilized to measure the activity of enzymes that directly metabolize cis-aconitic acid, namely aconitase and cis-aconitate decarboxylase.

Aconitase (aconitate hydratase; EC 4.2.1.3) catalyzes the reversible isomerization of citrate to isocitrate, with cis-aconitate as an intermediate. wikipedia.orggenome.jp Aconitase activity assays often involve monitoring the conversion of citrate to isocitrate or vice versa, which can be coupled to reactions that produce a detectable signal, such as the formation of NADPH measured spectrophotometrically. scientificlabs.comcaymanchem.comassaygenie.com These assays can be performed on various sample types, including cell lysates and tissue homogenates. caymanchem.comassaygenie.com Different assay kits are available, employing colorimetric or UV-based detection methods and suitable for high-throughput screening. scientificlabs.comassaygenie.com

cis-Aconitate decarboxylase (ACOD1, CAD, IRG1; EC 4.1.1.6) catalyzes the decarboxylation of cis-aconitate to produce itaconate and CO₂. researchgate.netresearchgate.netatamankimya.comwikipedia.orgmicrobialtec.comrcsb.orgcusabio.com Assays for cis-aconitate decarboxylase activity typically measure the production of itaconate from cis-aconitate. researchgate.netresearchgate.netnih.govpnas.orgnii.ac.jp High-performance liquid chromatography (HPLC) is commonly used to quantify the itaconate produced in these enzymatic reactions. researchgate.netresearchgate.netnih.govpnas.orgnii.ac.jp Studies have investigated the optimal conditions for ACOD1 activity, including pH, and have shown differences in catalytic activity between enzymes from different species. researchgate.netpnas.org For example, murine ACOD1 has shown higher catalytic activity compared to human ACOD1, and Aspergillus terreus CAD is adapted to a more acidic pH. rcsb.orgpnas.org The in vitro activity of ACOD1 can be determined by incubating the enzyme with cis-aconitate substrate in an appropriate buffer, followed by HPLC analysis of the itaconate product. researchgate.netresearchgate.netnih.govpnas.orgnii.ac.jp

Biotechnological and Industrial Applications of Cis Aconitic Acid Research

Microbial Production of cis-Aconitic Acid and Derivatives

Microbial fermentation offers a promising route for the sustainable production of cis-aconitic acid and its derivatives. smolecule.com Certain microorganisms, particularly fungal species, are capable of producing organic acids through fermentation processes. news-medical.net

Metabolic Engineering for Enhanced Production

Metabolic engineering strategies have been employed to enhance the microbial production of cis-aconitic acid and related compounds like itaconic acid. This involves modifying microbial strains to optimize metabolic pathways and increase the flux towards the desired product. For instance, engineering Aspergillus terreus strains by blocking the biosynthesis of itaconic acid has been shown to lead to the accumulation of aconitic acid. researchgate.netnih.gov Heterologous expression of enzymes, such as aconitate isomerase, in engineered strains can further improve the specific production of either the cis or trans isomer. researchgate.netnih.gov Studies in Escherichia coli have also demonstrated that inactivating competing pathways and overexpressing key enzymes like aconitase B can significantly enhance itaconic acid production, which is derived from cis-aconitate. jst.go.jp Compartmentalization engineering, such as targeting enzymes to specific cellular locations like mitochondria, has also been explored to improve product conversion efficiency. nih.govresearchgate.netfrontiersin.org

Research findings in metabolic engineering for itaconic acid production from cis-aconitate include:

| Microorganism | Engineering Strategy | Achieved Titer (g/L) | Reference |

| Schizosaccharomyces pombe | Heterologous expression of Aspergillus terreus cis-aconitic acid decarboxylase (CAD) | 0.132 | nih.gov |

| Schizosaccharomyces pombe | Mitochondrial localization of CAD and disruption of competing pathways | 1.110 - 1.555 | nih.gov |

| Escherichia coli | Expression of cad gene | 0.07 | jst.go.jp |

| Escherichia coli | Expression of cad and inactivation of icd | 1.71 | jst.go.jp |

| Escherichia coli | Expression of cad, inactivation of icd, and overexpression of acnB | 4.34 | jst.go.jp |

| Yarrowia lipolytica | Expression of Aspergillus terreus CAD, optimization of acetyl-CoA pathway genes | 54.55 | frontiersin.org |

| Aspergillus niger | Expression of mitochondrial carrier protein MttA | ~9 (aconitic acid) | researchgate.net |

Fermentation Processes (e.g., using Aspergillus species)

Fermentation processes, particularly utilizing Aspergillus species like Aspergillus terreus and Aspergillus itaconicus, have been traditionally employed for the production of organic acids, including those related to cis-aconitic acid metabolism. news-medical.netwikipedia.orggoogle.com Aspergillus terreus is a well-known producer of itaconic acid, which is synthesized from cis-aconitate via the enzyme cis-aconitate decarboxylase (CadA). mdpi.comnews-medical.netwikipedia.orgresearchgate.net The fermentation process for aconitic acid itself involves propagating aconitic acid-accumulating strains of Aspergillus under aerobic conditions in a carbohydrate-containing nutrient medium. google.com Recent studies have focused on developing efficient microbial synthesis and fermentation processes for trans-aconitic acid by engineering Aspergillus terreus strains, achieving significant titers at demonstration scale. researchgate.netnih.gov

Role as a Precursor or Intermediate for High-Value Downstream Applications

Cis-aconitic acid serves as a crucial precursor or intermediate for the synthesis of various high-value chemicals and materials. nih.govencyclopedia.pubresearchgate.net Its tricarboxylic acid structure and the presence of a carbon-carbon double bond provide reactive sites for chemical modifications and polymerization reactions. nih.govfrontiersin.org

Bio-based Plasticizers and Cross-linkers